molecular formula C14H9ClO2 B3274584 2-Benzoyl-5-chlorobenzaldehyde CAS No. 61077-14-3

2-Benzoyl-5-chlorobenzaldehyde

Cat. No.: B3274584
CAS No.: 61077-14-3
M. Wt: 244.67 g/mol
InChI Key: KACGSRQYMBZIRU-UHFFFAOYSA-N
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Description

2-Benzoyl-5-chlorobenzaldehyde (CAS 61077-14-3) is an organic compound with the molecular formula C14H9ClO2 and a molecular weight of 244.67 g/mol . This compound features both benzoyl and aldehyde functional groups on a chlorinated benzene ring, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential use as a precursor in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and functional materials. The aldehyde group is highly reactive and can undergo condensation reactions to form Schiff bases or serve as a starting point for the synthesis of various heterocyclic compounds . The benzoyl moiety can contribute to the photophysical properties of derived compounds or be utilized in coordination chemistry. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzoyl-5-chlorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-12-6-7-13(11(8-12)9-16)14(17)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGSRQYMBZIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 2 Benzoyl 5 Chlorobenzaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2-benzoyl-5-chlorobenzaldehyde reveals several plausible disconnections, highlighting key bond formations to consider in a forward synthesis. The primary disconnections involve the carbon-carbon bonds of the benzophenone (B1666685) core and the aldehyde functional group.

One logical disconnection is at the carbonyl bridge of the benzophenone, which suggests a Friedel-Crafts acylation as a key step. This would involve the acylation of a substituted chlorobenzene (B131634) derivative with a benzoyl group, or vice versa. Another strategic disconnection is the bond between the two aryl rings, pointing towards a convergent approach utilizing cross-coupling reactions, such as the Suzuki or Stille coupling. This strategy offers the flexibility of synthesizing and modifying the two aromatic rings separately before their union.

Furthermore, the aldehyde functional group can be considered a synthetic equivalent of other functionalities. For instance, it can be derived from the oxidation of a corresponding benzyl (B1604629) alcohol or a methyl group, or through the reduction of a carboxylic acid or its derivative. Each of these approaches presents its own set of advantages and challenges in terms of precursor availability, reaction conditions, and potential for side reactions.

Direct Synthetic Routes and Optimization Studies

Direct synthetic routes aim to construct the target molecule in a linear fashion, often starting from a readily available substituted benzene (B151609) derivative. These routes are advantageous in their simplicity but may require optimization to achieve high yields and selectivity.

A prominent method for the synthesis of benzophenones is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org In the context of this compound, a plausible route would involve the acylation of 4-chlorotoluene (B122035) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk The directing effects of the chloro and methyl groups on the 4-chlorotoluene ring would favor acylation at the ortho position to the methyl group, leading to the formation of 2-benzoyl-5-chlorotoluene. Subsequent oxidation of the methyl group would then yield the desired aldehyde.

Optimization of this reaction would involve screening various Lewis acids, solvents, and reaction temperatures to maximize the yield of the desired ortho-acylated product and minimize the formation of other isomers.

Table 1: Representative Conditions for Friedel-Crafts Acylation

CatalystSolventTemperature (°C)Typical Yield (%)
AlCl₃Dichloromethane0 - rt70-90
FeCl₃Nitrobenzene25-10065-85
ZnCl₂Carbon disulfidert - 5050-70
BF₃·OEt₂Dichloroethane25-8060-80

This table presents generalized data for Friedel-Crafts acylation reactions and may not reflect the exact outcomes for the synthesis of this compound.

The selective oxidation of a methyl group to an aldehyde in the presence of other functional groups is a critical transformation in organic synthesis. In a synthetic route where 2-benzoyl-5-chlorotoluene is an intermediate, its methyl group needs to be selectively oxidized to an aldehyde. Various reagents and conditions can be employed for this purpose. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) followed by hydrolysis can achieve this transformation. Alternatively, catalytic oxidation methods using metal catalysts can offer a greener approach. academax.comcore.ac.uk

Table 2: Reagents for Selective Oxidation of Toluene Derivatives

ReagentConditionsProduct
CrO₂Cl₂ (Étard reaction)CCl₄, then hydrolysisBenzaldehyde (B42025)
MnO₂Dichloromethane, refluxBenzaldehyde
NBS, lightCCl₄, then hydrolysisBenzaldehyde
Ceric Ammonium Nitrate (CAN)Acetic acid, heatBenzaldehyde

This table provides examples of reagents used for the selective oxidation of activated methyl groups.

An alternative strategy involves introducing the chlorine atom at a later stage of the synthesis. For example, one could start with 2-methylbenzophenone (B1664564) and perform a regioselective chlorination. The directing effects of the benzoyl and methyl groups would need to be carefully considered to achieve the desired 5-chloro substitution pattern. Electrophilic aromatic substitution with a chlorinating agent like chlorine gas in the presence of a Lewis acid, or N-chlorosuccinimide (NCS), could be explored.

Furthermore, ortho-lithiation strategies could be employed for functionalization. acs.orgrsc.org For instance, a suitably protected benzaldehyde derivative could be subjected to directed ortho-metalation, followed by quenching with an electrophilic chlorine source. This approach offers high regioselectivity but requires careful control of reaction conditions due to the reactive nature of organolithium intermediates.

Convergent and Multi-Step Synthesis Pathways

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura mdpi.comedu.krdlibretexts.org and Stille wikipedia.orgnih.govorganic-chemistry.org couplings, are powerful tools for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms and are well-suited for the synthesis of biaryl compounds like benzophenones. thieme-connect.com

A convergent synthesis of this compound could involve the coupling of (2-formyl-4-chlorophenyl)boronic acid with bromobenzene (B47551) in a Suzuki reaction. The required boronic acid can be prepared from the corresponding bromo- or chloro-substituted benzaldehyde. aobchem.com Alternatively, a Stille coupling could be employed, using an organotin reagent in place of the boronic acid. harvard.edulibretexts.org

These cross-coupling reactions are known for their high functional group tolerance and generally proceed with high yields and selectivity. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve the desired outcome.

Table 3: Typical Conditions for Suzuki and Stille Cross-Coupling Reactions

ReactionCatalystLigandBaseSolvent
Suzuki Pd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃Toluene, Dioxane/H₂O
Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene, THF
Stille Pd(PPh₃)₄PPh₃-Toluene, THF
Pd₂ (dba)₃P(furyl)₃-DMF, NMP

This table summarizes common catalytic systems and conditions for Suzuki and Stille cross-coupling reactions.

Carbonylative Reactions for Benzaldehyde and Benzophenone Scaffolds

Carbonylative reactions, which introduce a carbonyl group (C=O) into an organic molecule, represent a powerful and atom-efficient strategy for synthesizing aldehydes and ketones. nih.gov These methods often utilize carbon monoxide (CO) gas or a CO surrogate in conjunction with a transition-metal catalyst.

For the synthesis of benzophenone frameworks, transition-metal-catalyzed carbonylative coupling reactions are a direct approach. A common strategy involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a source of carbon monoxide. researchgate.net While effective, the use of toxic and flammable CO gas presents handling challenges. researchgate.net To circumvent this, various CO surrogates have been developed. For instance, molybdenum hexacarbonyl (Mo(CO)₆) can serve as a convenient CO-precursor in palladium-catalyzed aminocarbonylations. acs.org Another approach is the use of stable, solid CO surrogates like benzene-1,3,5-triyl triformate (TFBen), which has been successfully employed in palladium-catalyzed cyclocarbonylation reactions. organic-chemistry.org A nickel-catalyzed, molybdenum-promoted carbonylative coupling of aryl iodides has also been developed, demonstrating a synergetic effect between the two metals to produce benzophenones without the need for high-pressure CO gas. rsc.org

The synthesis of benzaldehydes via carbonylation can be achieved through the oxidative carbonylation of benzene, using catalysts like cobalt acetate (B1210297) in the presence of oxygen and carbon monoxide. guidechem.com This method offers a direct route from a simple aromatic hydrocarbon to the corresponding aldehyde.

Reaction TypeCatalyst SystemCO SourceSubstratesProduct ScaffoldRef.
Carbonylative CouplingNickel/MolybdenumMo(CO)₆Aryl IodidesBenzophenone rsc.org
Oxidative CarbonylationCobalt AcetateCO GasBenzeneBenzaldehyde guidechem.com
CyclocarbonylationPalladium AcetateTFBenPropargyl Amines2-Oxo-dihydropyrroles organic-chemistry.org

Catalytic and Sustainable Synthesis Approaches

Modern organic synthesis places a strong emphasis on catalytic and sustainable methods to improve efficiency, reduce waste, and enhance safety. These principles are highly applicable to the construction of complex molecules like this compound.

Transition-metal catalysis is a cornerstone of organic synthesis, with Friedel-Crafts acylation being a classic and widely used method for the preparation of benzophenones. oregonstate.edulibretexts.org This reaction typically involves the acylation of an aromatic ring (like benzene or a substituted derivative) with an acyl chloride (such as benzoyl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.ukorgsyn.org For a molecule like this compound, a plausible route could be the Friedel-Crafts acylation of 4-chlorobenzaldehyde (B46862) with benzoyl chloride. However, the aldehyde group is deactivating, which could present challenges for this specific transformation.

Beyond traditional Lewis acids, other transition metals are employed. Copper triflate, for example, has been used as a reusable catalyst for the Friedel-Crafts benzoylation of aniline (B41778) derivatives. researchgate.net Palladium-catalyzed cross-coupling reactions also offer versatile routes to diaryl ketones. researchgate.net Furthermore, cobalt has been used to catalyze the C-H functionalization of benzaldehydes, showcasing methods that activate otherwise inert bonds. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for constructing complex molecular frameworks under mild and environmentally friendly conditions. For the synthesis of multifunctionalized 2-hydroxybenzophenone (B104022) frameworks, organocatalyzed benzannulation reactions proceeding via [3+3] or [4+2] cycloadditions have been developed. rsc.org These methods demonstrate high functional-group tolerance and operational simplicity in green solvents. rsc.org

Organocatalysis is particularly effective for the functionalization of aldehydes. Chiral secondary amines can activate aldehydes by forming enamine intermediates, enabling a variety of stereoselective α-functionalization reactions to form C-C, C-N, and C-S bonds. While not a direct method for creating the benzophenone core, these techniques are crucial for elaborating aldehyde-containing structures.

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. pnas.orginnoget.com In the context of synthesizing benzophenone and benzaldehyde scaffolds, these principles can be applied in several ways.

One key principle is the use of safer solvents and reaction conditions. Visible-light-induced aerobic C-H oxidation offers a green method for producing aromatic ketones, using air as the oxidant and water as the solvent. chemistryviews.org This avoids the need for traditional, often hazardous, peroxide oxidants. chemistryviews.org Similarly, photoreduction of benzophenone to benzopinacol (B1666686) can be carried out using sunlight and greener solvents like ethanol (B145695), aligning with the principles of using renewable energy and safer chemicals. mdpi.comdigitellinc.com

Mechanochemistry, which uses mechanical force to induce reactions, often in the absence of bulk solvents, represents another green approach. The allylation of aldehydes and ketones has been successfully performed using mechanochemical methods with water, meeting several green chemistry principles, including energy efficiency and waste reduction. nih.gov The development of heterogeneous, recyclable catalysts for reactions like Friedel-Crafts acylation also contributes to greener synthesis by simplifying product purification and reducing catalyst waste. mdpi.comresearchgate.net

Green Chemistry ApproachReaction TypeKey FeaturesCompound ClassRef.
PhotocatalysisC-H OxidationVisible light, air as oxidant, water as solventAromatic Ketones chemistryviews.org
PhotoreductionCarbonyl ReductionSunlight, ethanol as solventBenzhydrols mdpi.comdigitellinc.com
MechanochemistryAllylationSolvent-free or water-assisted, energy-efficientHomoallylic Alcohols nih.gov

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. mdpi.comdigitellinc.com These benefits are particularly relevant for potentially hazardous or highly exothermic reactions like Friedel-Crafts acylation. digitellinc.com

The Friedel-Crafts acylation of various aromatic compounds has been successfully implemented in continuous flow systems. mdpi.comthieme-connect.com The use of heterogeneous catalysts, such as zirconium-β-zeolites or montmorillonite (B579905) clay packed into a column, is particularly advantageous in flow chemistry. thieme-connect.comrsc.org This setup allows the reactant solution to pass through the catalyst bed, with the product emerging continuously. This simplifies catalyst separation and reuse, reduces waste, and allows for stable, long-term operation. mdpi.comrsc.org For example, the acylation of 1,3-benzodioxole (B145889) has been studied in a continuous process using a recyclable heterogeneous catalyst, showing excellent stability and selectivity over several hours. mdpi.com The combination of the green reagent methanesulfonic acid (MSA) with continuous flow technology enables phenols to undergo Friedel-Crafts reactions under mild, metal-free conditions. digitellinc.com

Flow Chemistry ApplicationReaction TypeCatalystAdvantagesRef.
Acylation of PhenolsFriedel-CraftsMethanesulfonic Acid (MSA)Metal-free, green reagent, mild conditions digitellinc.com
Acylation of ArenesFriedel-CraftsZirconium-β-ZeoliteHeterogeneous, recyclable, stable operation thieme-connect.com
Alkylation with AlcoholsFriedel-CraftsMontmorillonite ClayHigh turnover frequency, long-term stability rsc.org

Based on a comprehensive search for scientific literature and data, there is no publicly available information on the chemical compound “this compound.” Searches for spectroscopic and crystallographic data, including high-resolution nuclear magnetic resonance (NMR) spectroscopy, advanced mass spectrometry, and vibrational spectroscopy (IR and Raman), for this specific compound did not yield any relevant results.

The search results consistently provided information on related but structurally distinct compounds, such as 2-chlorobenzaldehyde, 2-amino-5-chlorobenzaldehyde, and 2-bromo-5-chlorobenzaldehyde. However, no experimental or theoretical data corresponding to the advanced analytical elucidation of this compound could be located.

This lack of information prevents the creation of an article with the detailed, scientifically accurate content as requested in the provided outline. The required data for the following sections is not available in the public domain:

Advanced Spectroscopic and Crystallographic Elucidation of 2 Benzoyl 5 Chlorobenzaldehyde

Vibrational Spectroscopy (IR and Raman) for Detailed Functional Group and Molecular Interactions

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “2-Benzoyl-5-chlorobenzaldehyde.” The compound may be novel, not yet synthesized, or not characterized in publicly accessible scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is primarily governed by the presence of two key chromophores: the benzaldehyde (B42025) and benzophenone (B1666685) moieties. These structural components give rise to characteristic electronic transitions when the molecule interacts with ultraviolet and visible light. The absorption bands observed in the UV-Vis spectrum can be assigned to specific promotions of electrons from lower energy molecular orbitals to higher energy ones.

The principal electronic transitions expected for this compound are the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions. The n→π* transition involves the excitation of a non-bonding electron, typically from the lone pair of the carbonyl oxygen, to an antibonding π* orbital. These transitions are generally of lower energy and appear at longer wavelengths in the spectrum, though they are often weak in intensity.

In contrast, π→π* transitions arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are associated with the extensive system of conjugated π-electrons across the aromatic rings and the carbonyl groups. Such transitions are typically of higher energy, appearing at shorter wavelengths, and are characterized by a much greater intensity compared to n→π* transitions.

The extended conjugation in this compound, which encompasses both aromatic rings and the two carbonyl groups, is expected to influence the position and intensity of these absorption bands significantly. This extended π-system delocalizes the electron density, which tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths is anticipated when compared to simpler, unconjugated aromatic aldehydes or ketones.

The presence of the electron-withdrawing chloro group on one of the phenyl rings and the benzoyl group on the other can also modulate the electronic transitions through inductive and resonance effects, further refining the spectral features. Theoretical studies on substituted benzophenones have shown that the nature and position of substituents can fine-tune the absorption maxima. For instance, computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have been effective in predicting the UV absorption spectra of benzophenone derivatives, showing good agreement with experimental data. These studies indicate that the primary electronic transitions in the UVA/UVB range are of π→π* character, predominantly involving the HOMO to LUMO transition.

Transition TypeExpected Wavelength Range (nm)Relative IntensityAssociated Chromophore
n→π320 - 370LowC=O (Aldehyde and Ketone)
π→π240 - 290HighAromatic rings and C=O groups

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, both single-crystal and powder X-ray diffraction would provide critical insights into its molecular conformation, packing, and crystalline form.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) analysis would provide a precise model of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. While a crystal structure for the title compound is not available in the reviewed literature, data from closely related molecules, such as benzophenone and its derivatives, can be used to predict its likely conformation.

For instance, the crystal structure of benzophenone reveals that the two phenyl rings are not coplanar with the carbonyl group but are twisted out of the plane, adopting a propeller-like conformation. The dihedral angles between the phenyl rings and the plane of the carbonyl group are a key conformational feature. In the solid state, this compound is expected to adopt a similar non-planar conformation to minimize steric hindrance between the bulky aromatic groups. The torsional angles defining the orientation of the 5-chlorophenyl group, the benzoyl group, and the aldehyde group relative to each other would be determined with high precision from SC-XRD.

Furthermore, SC-XRD would reveal the details of intermolecular interactions that stabilize the crystal lattice. These interactions could include C-H···O hydrogen bonds, halogen bonding involving the chlorine atom, and π-π stacking interactions between the aromatic rings of adjacent molecules. The analysis of these interactions is crucial for understanding the crystal packing and the resulting physical properties of the solid. The crystal structure of a related compound, 2-benzoyl-4-methyl phenyl benzoate, demonstrates the formation of centrosymmetric dimers through intermolecular C-H···O interactions.

The table below summarizes the anticipated crystallographic parameters for this compound, based on the analysis of analogous compounds. These are hypothetical values pending experimental determination.

ParameterAnticipated Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c or Pbca)
Key Torsional AnglesNon-planar arrangement of aromatic rings
Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking, Halogen bonds

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for identifying the crystalline phase of a compound and for detecting the presence of polymorphism, which is the ability of a substance to exist in more than one crystal structure.

Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For a molecule like this compound, which has conformational flexibility, the existence of different crystalline forms is a distinct possibility. For example, benzophenone is known to exist in at least two polymorphic forms: a stable orthorhombic α-form and a metastable monoclinic β-form. Each of these forms has a unique PXRD pattern that allows for their unambiguous identification.

A PXRD analysis of a bulk sample of this compound would provide a "fingerprint" diffraction pattern, characterized by a series of peaks at specific 2θ angles. This pattern is determined by the crystal lattice parameters (the dimensions of the unit cell). By comparing the experimental PXRD pattern with patterns calculated from single-crystal data (if available) or with patterns from different batches of the material, one can ascertain the phase purity of the sample and identify any polymorphic forms that may be present.

The study of polymorphism is of great importance in materials science and the pharmaceutical industry, as the properties of a solid-state material are intrinsically linked to its crystal structure. Therefore, a thorough characterization of this compound would necessitate a comprehensive PXRD study to explore its potential polymorphic landscape.

Computational and Theoretical Studies of 2 Benzoyl 5 Chlorobenzaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds like 2-benzoyl-5-chlorobenzaldehyde from first principles. ufms.brresearchgate.net DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy for determining electronic structure and energies. researchgate.net Ab initio methods, while more computationally intensive, provide highly accurate results for smaller systems and serve as benchmarks. scispace.com

These calculations begin by determining the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, particularly the twist angles of the two phenyl rings relative to the central carbonyl group, which significantly influences the molecule's electronic properties and steric profile. researchgate.net

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would likely show the HOMO localized primarily on the benzoyl ring system, which is electron-rich, while the LUMO would be distributed across the electron-withdrawing aldehyde and chloro-substituted phenyl ring. researchgate.net This separation of FMOs is characteristic of donor-acceptor systems and is crucial for understanding charge transfer properties.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. researchgate.net In an MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the carbonyl and aldehyde groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, highlighting sites for nucleophilic interaction.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) This table is based on typical values for structurally similar benzophenone (B1666685) derivatives and serves as an example of data generated from DFT calculations.

ParameterPredicted Value (eV)Description
EHOMO -6.95Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -2.07Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.88ELUMO - EHOMO; indicates chemical reactivity and stability.

DFT calculations are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. scialert.net

Vibrational Spectroscopy: The infrared (IR) spectrum can be calculated by computing the vibrational frequencies of the molecule's normal modes. These calculated frequencies are often scaled by a factor to correct for anharmonicity and method limitations, allowing for a direct comparison with experimental FT-IR spectra. This helps in assigning specific vibrational modes to observed absorption bands, such as the characteristic C=O stretches for the ketone and aldehyde groups.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. scialert.net For this compound, TD-DFT could predict the wavelengths of the n→π* and π→π* transitions associated with its aromatic and carbonyl chromophores. scialert.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods within DFT can predict the ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental spectra aids in the structural elucidation and assignment of specific resonances.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table demonstrates how theoretical data would be validated against experimental measurements.

Spectroscopic DataCalculated ValueExperimental ValueAssignment
FT-IR (cm⁻¹) ~1670(Not available)Ketone C=O stretch
~1705(Not available)Aldehyde C=O stretch
UV-Vis (nm) ~330(Not available)n→π* transition
~260(Not available)π→π* transition
¹H NMR (ppm) (Calculated shifts)(Not available)Aromatic/Aldehyde protons

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. researchgate.netrsc.org For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The key degree of freedom is the rotation around the single bonds connecting the carbonyl carbon to the two phenyl rings. rsc.org

By simulating the molecule's movements over nanoseconds, an MD trajectory can reveal all accessible low-energy conformations and the energy barriers between them. mdpi.com This provides a detailed understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Furthermore, MD simulations can explicitly model the effects of a solvent. By surrounding the molecule with water, ethanol (B145695), or other solvent molecules, the simulation can capture how intermolecular interactions (like hydrogen bonding) influence the conformational preferences and dynamic behavior of this compound. acs.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can elucidate the mechanisms of chemical reactions by modeling the entire reaction pathway. scispace.com A plausible synthesis route for this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with benzoyl chloride, catalyzed by a Lewis acid like AlCl₃. rsc.orgyoutube.com

Quantum chemical methods can be used to model this process:

Reactant and Product Optimization: The geometries and energies of the reactants (chlorobenzene, benzoyl chloride-AlCl₃ complex) and the final product are calculated.

Transition State Search: The highest energy point along the reaction coordinate, the transition state (TS), is located. For the Friedel-Crafts reaction, this would involve the formation of the sigma complex (Wheland intermediate). doubtnut.com

Energy Profile: By calculating the energies of the reactants, transition state, intermediates, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the TS gives the activation energy, which is a key determinant of the reaction rate.

This modeling can predict whether the benzoyl group will preferentially add to the ortho or para position relative to the chlorine atom on the chlorobenzene ring, providing insights into the reaction's regioselectivity. youtube.comyoutube.com

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) models aim to correlate a molecule's structural or electronic features with its reactivity or biological activity. nih.govresearchgate.net For a series of substituted benzophenones, including this compound, an SRR model could be developed to predict a specific property, such as reaction rates or binding affinity to a biological target. drugbank.comacs.org

This involves calculating a set of molecular descriptors for each compound in the series. These descriptors, derived from quantum chemical calculations, can include:

Electronic Descriptors: HOMO/LUMO energies, energy gap, dipole moment, atomic charges. pku.edu.cn

Steric Descriptors: Molecular volume, surface area.

These descriptors are then used as variables in a statistical model (e.g., multiple linear regression) to create a quantitative equation that links the structural features to the observed reactivity. Such a model can provide insights into which molecular properties are most important for a given outcome and can be used to predict the reactivity of new, unsynthesized derivatives.

Chemical Reactivity and Mechanistic Investigations of 2 Benzoyl 5 Chlorobenzaldehyde

Nucleophilic Addition Reactions at the Carbonyl Centers

Nucleophilic addition is a characteristic reaction of carbonyl compounds. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon atom's hybridization shifts from sp² to sp³. wikipedia.orgucla.edu In 2-Benzoyl-5-chlorobenzaldehyde, the presence of both an aldehyde and a ketone functionality raises questions of selectivity.

Stereoselective and Regioselective Additions

Regioselectivity: Aldehydes are generally more reactive towards nucleophiles than ketones. openstax.org This heightened reactivity is attributed to two primary factors:

Electronic Effects: The aldehyde carbonyl carbon is more electrophilic because it is attached to only one electron-donating alkyl/aryl group and a hydrogen atom, whereas the ketone carbon is attached to two such groups. openstax.orglibretexts.org Alkyl and aryl groups stabilize the partial positive charge on the carbonyl carbon, making it less reactive. libretexts.orglibretexts.org

Steric Effects: The single substituent and smaller hydrogen atom on the aldehyde carbonyl offer less steric hindrance to an approaching nucleophile compared to the two bulkier substituents on a ketone. study.com

Consequently, in reactions involving this compound, nucleophilic attack is expected to occur preferentially at the more reactive aldehyde carbonyl, making such reactions highly regioselective. Aromatic aldehydes, like the one in the target molecule, are noted to be slightly less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. openstax.orglibretexts.org

Stereoselectivity: When a nucleophile adds to an asymmetrical carbonyl group, a new stereocenter is created. libretexts.orglibretexts.org The attack can occur from either face of the planar carbonyl group (the Re or Si face). libretexts.orgsaskoer.ca In the absence of any chiral influence, this typically results in a racemic mixture of the two possible enantiomers. saskoer.caalmerja.com If the molecule already contains a stereocenter, the addition will lead to a mixture of diastereomers, often in unequal amounts due to steric or electronic preferences. saskoer.ca For this compound, which is itself achiral, nucleophilic addition to either carbonyl would generate a chiral center, and without a chiral catalyst or reagent, a racemic product mixture is anticipated. libretexts.org

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Aldol Condensation: The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound. wikipedia.org For a successful "crossed" or "mixed" Aldol reaction that yields a single major product, one of the carbonyl partners should be non-enolizable (i.e., lack α-hydrogens). masterorganicchemistry.comwikipedia.org this compound fits this requirement perfectly, as neither the aldehyde nor the ketone carbonyl has α-hydrogens. Therefore, it can only act as an electrophilic "acceptor" in an Aldol condensation when reacted with another enolizable aldehyde or ketone. chemistry.coachtminehan.com For instance, in a base-catalyzed reaction with acetone (B3395972), the enolate of acetone would attack the more reactive aldehyde group of this compound, leading to a β-hydroxy ketone that can subsequently dehydrate to form a conjugated enone. wikipedia.org

Knoevenagel Condensation: This reaction is a modification of the Aldol condensation where the nucleophile is an "active methylene" compound—a molecule with a CH₂ group flanked by two strong electron-withdrawing groups (Z), such as malonic acid or diethyl malonate. alfa-chemistry.comwikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org this compound, with its electrophilic aldehyde, is an excellent substrate for this reaction. The mechanism involves the deprotonation of the active methylene (B1212753) compound to form a stabilized carbanion, which then attacks the aldehyde carbonyl. alfa-chemistry.comorientjchem.org This is followed by dehydration to yield a stable, conjugated final product. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Benzoyl and Chlorobenzene (B131634) Moieties

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The rate and position of the substitution are heavily influenced by the substituents already present on the ring.

In this compound, both aromatic rings are "deactivated," meaning they are less reactive towards electrophiles than benzene (B151609) itself. This is because they bear electron-withdrawing groups. nih.gov

Chlorobenzene Moiety: This ring is substituted with three groups:

-CHO (formyl group): Strongly deactivating and a meta-director.

-CO-Ph (benzoyl group): Strongly deactivating and a meta-director.

-Cl (chloro group): Weakly deactivating but an ortho, para-director due to its lone pairs participating in resonance.

The combined effect of these groups makes this ring significantly less susceptible to electrophilic attack. The directing effects are conflicting. However, the powerful deactivating and meta-directing nature of the formyl and benzoyl groups would likely direct an incoming electrophile to the position meta to both, which is C4 (the carbon between the chloro and benzoyl substituents). The ortho, para-directing chloro group would also direct to this same C4 position (ortho to the chlorine). Thus, C4 is the most likely site for substitution, should the reaction occur under forcing conditions.

Benzoyl Moiety: This phenyl ring is substituted with the C=O group of the ketone. This group is deactivating and a meta-director. Therefore, electrophilic substitution on this ring would occur at the positions meta to the carbonyl linkage.

RingSubstituentEffect on ReactivityDirecting Influence
Chlorobenzene Ring-CHO (Formyl)Strongly DeactivatingMeta
-COPh (Benzoyl)Strongly DeactivatingMeta
-Cl (Chloro)Weakly DeactivatingOrtho, Para
Benzoyl Ring-CO- (Ketone Linkage)DeactivatingMeta

Oxidation and Reduction Pathways of the Aldehyde and Ketone Functionalities

Oxidation: Aldehydes are readily oxidized to carboxylic acids, while ketones are generally resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds. This difference in reactivity allows for the selective oxidation of the aldehyde group in this compound. Mild oxidizing agents such as Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution would selectively convert the aldehyde to a carboxylate, leaving the ketone untouched. Stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would also achieve this transformation.

Reduction: Both aldehydes and ketones can be reduced to primary and secondary alcohols, respectively.

Complete Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni) would reduce both the aldehyde and the ketone to their corresponding alcohols. The Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (N₂H₄, KOH, heat) reductions would deoxygenate both carbonyls completely to methylene (-CH₂-) groups. acs.org

Selective Reduction: Due to their higher reactivity, aldehydes can often be selectively reduced in the presence of ketones. nih.gov A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is often capable of reducing aldehydes much faster than ketones, although it can reduce both. wikipedia.org Chemoselective reduction might be achieved by using specific reagents or by protecting one carbonyl group while the other is reduced. researchgate.net For example, certain enzyme-based systems have shown a high preference for reducing ketones in the presence of aldehydes. researchgate.net

Reaction TypeReagentAldehyde Group ResultKetone Group ResultSelectivity
OxidationTollens' Reagent (Ag(NH₃)₂⁺)Carboxylic AcidNo ReactionHighly selective for aldehyde
OxidationKMnO₄Carboxylic AcidNo Reaction (mild cond.)Selective for aldehyde
ReductionNaBH₄Primary AlcoholSecondary AlcoholAldehyde reacts faster
ReductionLiAlH₄Primary AlcoholSecondary AlcoholNon-selective
ReductionWolff-Kishner (N₂H₄, KOH)Methylene Group (-CH₂-)Methylene Group (-CH₂-)Non-selective

Radical Reactions and Photochemistry of Benzaldehyde (B42025) and Benzophenone (B1666685) Derivatives

The benzophenone moiety in this compound is a key chromophore that dictates its photochemical behavior. Benzophenone is one of the most extensively studied compounds in photochemistry. bgsu.edu

Upon absorption of UV light (~350 nm), benzophenone undergoes efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). hilarispublisher.com This triplet state has diradical character (two unpaired electrons) and is a powerful hydrogen atom abstractor. hilarispublisher.commedicaljournals.se It can abstract a hydrogen atom from a suitable donor molecule (like an alcohol or alkane) to form a diphenylketyl radical. tandfonline.comnih.gov This process is the basis for the classic photoreduction of benzophenone to benzopinacol (B1666686) in isopropanol (B130326). bgsu.edu

It is highly probable that this compound would exhibit similar photochemical reactivity. Irradiation in the presence of a hydrogen donor would likely lead to the formation of a ketyl radical at the benzophenone carbonyl. This radical could then dimerize or undergo other radical reactions. The aldehyde group is generally less photochemically active in this manner. The presence of the molecule's own aldehyde group could potentially lead to intramolecular reactions, although intermolecular hydrogen abstraction from a solvent like isopropanol is a more common pathway. acs.org

Investigation of Reaction Kinetics, Thermodynamics, and Intermediates

Nucleophilic Addition Intermediates: The key intermediate in nucleophilic additions to either carbonyl group is a tetrahedral alkoxide intermediate . wikipedia.orgfiveable.me This species is formed when the nucleophile attacks the sp²-hybridized carbonyl carbon, forcing it into a transient sp³-hybridized, tetrahedral geometry. libretexts.orgucla.edu This step is often reversible.

EAS Intermediates and Energetics: The rate-determining step in electrophilic aromatic substitution is the formation of the resonance-stabilized carbocation intermediate, the arenium ion (or sigma complex). libretexts.orgmasterorganicchemistry.com This step is thermodynamically unfavorable because it involves the disruption of the ring's aromaticity, resulting in a high activation energy. libretexts.org The subsequent deprotonation step is fast and highly exergonic as it restores the stable aromatic system. masterorganicchemistry.com The stability of the arenium ion, which is influenced by the substituents, determines the reaction rate; electron-donating groups stabilize the cation and increase the rate, while electron-withdrawing groups destabilize it and slow the reaction. wikipedia.orgacs.org

Condensation Reaction Kinetics: The kinetics of reactions like the Knoevenagel condensation are dependent on factors such as the strength of the base catalyst, the acidity of the active methylene compound, and the electrophilicity of the aldehyde. The initial deprotonation to form the nucleophilic carbanion is a key step, followed by the nucleophilic attack on the carbonyl. alfa-chemistry.comorganic-chemistry.org

Photochemical Intermediates: As discussed, the principal photochemical intermediate is the triplet diradical of the benzophenone moiety, which subsequently forms a ketyl radical upon hydrogen abstraction. medicaljournals.seacs.org These radical species can be studied using techniques like transient absorption spectroscopy. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The dual reactivity of 2-benzoyl-5-chlorobenzaldehyde, stemming from its aldehyde and ketone functionalities, positions it as a versatile intermediate for synthesizing intricate molecular structures, particularly heterocyclic systems and frameworks for natural product synthesis.

The aldehyde group in this compound serves as a reactive handle for condensation reactions, which are fundamental in the synthesis of a wide array of heterocyclic compounds.

Quinoxalinones: Quinoxalinone scaffolds are prevalent in pharmacologically active compounds. The synthesis of these structures often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While direct synthesis from this compound is not extensively documented, its aldehyde functionality can readily participate in reactions to form quinoxaline (B1680401) derivatives. For instance, it can react with o-phenylenediamines in the presence of an oxidizing agent to yield substituted quinoxalines. The benzoyl group would remain as a significant substituent on the resulting heterocyclic core, influencing its electronic properties and potential for further functionalization.

Imidazoles: The synthesis of substituted imidazoles can be achieved through various multicomponent reactions. The Radziszewski synthesis, for example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.combaranlab.org In this context, this compound can serve as the aldehyde component, reacting with a dicarbonyl species like benzil (B1666583) and a nitrogen source such as ammonium (B1175870) acetate (B1210297) to produce highly substituted imidazoles. organic-chemistry.orgsharif.edukoreascience.kr The resulting 2-(2-benzoyl-5-chlorophenyl)-4,5-diphenyl-1H-imidazole would be a complex molecule with potential applications in medicinal chemistry and materials science.

Tetrahydro-β-carbolines: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carboline skeletons, which are core structures in many natural alkaloids. nih.govrsc.org This reaction typically involves the condensation of a tryptamine (B22526) with an aldehyde or ketone. This compound can act as the aldehyde component in this reaction, cyclizing with tryptamine under acidic conditions to form a substituted tetrahydro-β-carboline. The resulting product would feature the 2-benzoyl-5-chlorophenyl group at the 1-position, offering a scaffold for further synthetic elaborations.

Table 1: Potential Heterocyclic Synthesis using this compound

Heterocycle Synthetic Method Potential Reactants Expected Product Scaffold
Quinoxalinone Condensation o-Phenylenediamine Substituted quinoxalinone with a 2-benzoyl-5-chlorophenyl group
Imidazole Radziszewski Synthesis Benzil, Ammonium Acetate 2-(2-benzoyl-5-chlorophenyl)-4,5-diphenyl-1H-imidazole

While there are no prominent examples of the direct use of this compound in the total synthesis of natural products, its structural motifs are present in various complex molecules. nih.gov The benzophenone (B1666685) substructure is a key feature in a number of naturally occurring compounds with interesting photophysical properties. The aldehyde functionality allows for its incorporation into larger molecular frameworks through reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination.

The presence of both a chloro and a benzoyl substituent offers opportunities for diverse and regioselective transformations. This makes this compound a potentially valuable, albeit currently underutilized, building block for the synthesis of complex molecular architectures inspired by natural products.

Applications in Functional Polymers and Polymeric Materials

The unique electronic and structural characteristics of this compound make it an attractive candidate for the development of functional polymers with tailored properties.

The aldehyde functionality of this compound allows it to be used as a monomer in polymerization reactions. For example, it can undergo copolymerization with other monomers, such as phthalaldehyde, to create functional polymers. acs.orgresearchgate.net The benzophenone moiety within the polymer backbone or as a pendant group can impart specific properties, such as thermal stability and photo-reactivity.

Furthermore, the benzophenone unit is a well-known photocross-linker. mdpi.comresearchgate.netacs.org Upon exposure to UV light, the carbonyl group of the benzophenone can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain, leading to the formation of a covalent bond and thus cross-linking the polymer matrix. rsc.org This property is highly valuable for creating solvent-resistant coatings, photoresists, and hydrogels. rsc.org this compound could therefore be incorporated into a polymer and subsequently used to induce cross-linking upon UV irradiation.

Table 2: Potential Polymeric Applications of this compound

Application Role of Compound Key Functional Group Resulting Polymer Property
Monomer Co-monomer in polymerization Aldehyde Functional polymer with pendant benzophenone groups

Polymers containing benzophenone units have been investigated for their potential in optoelectronic applications. mdpi.com The benzophenone chromophore can influence the photophysical properties of a material, including its absorption and emission characteristics. researchgate.net By incorporating this compound into a polymer backbone, it may be possible to tune the resulting material's photoluminescence, making it suitable for applications such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net The benzophenone group can also act as a photoinitiator for polymerization, which is a key process in the fabrication of various optical and electronic components. scienceopen.comresearchgate.netacs.org

Supramolecular Chemistry and Crystal Engineering Applications

The rigid structure and multiple functional groups of this compound make it an interesting molecule for supramolecular chemistry and crystal engineering. The benzophenone core can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined architectures. nih.govnih.gov The carbonyl oxygen and the chlorine atom can act as hydrogen bond acceptors, directing the formation of specific intermolecular hydrogen bonding networks. acs.org

Control over the solid-state packing of molecules is a central goal of crystal engineering, as the arrangement of molecules in a crystal lattice dictates the material's bulk properties. rsc.orgmdpi.combuffalo.edu The interplay of π-π stacking, hydrogen bonding, and other non-covalent interactions involving the this compound molecule could be exploited to design new crystalline materials with desired properties, such as specific melting points, solubilities, or even non-linear optical behavior. nih.gov

Design of Host-Guest Systems

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions, where a larger 'host' molecule encapsulates a smaller 'guest' molecule. nih.gov The design of such systems relies on the principles of molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. kiku.dk While specific studies detailing this compound as a central component in a host-guest system are not extensively documented, its structural features suggest its potential utility as a guest molecule.

The efficacy of a molecule as a guest is determined by its ability to fit within a host's cavity and to establish favorable non-covalent interactions. The benzoyl and aldehyde groups of this compound, with their carbonyl functionalities, can act as hydrogen bond acceptors. acs.org Furthermore, the two phenyl rings provide opportunities for π-π stacking interactions with aromatic moieties within a host structure. The chlorine atom can also participate in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering and supramolecular design.

The orientation of the guest molecule within the host is critical and can significantly impact the properties of the resulting supramolecular assembly. nih.gov For this compound, its inherent asymmetry would lead to specific orientational preferences within a host cavity, which could be exploited in the design of functional materials. The interplay of these various non-covalent forces dictates the stability and selectivity of the host-guest complex.

Directed Assembly in Crystalline Solids

The predictable arrangement of molecules in a crystalline solid, known as crystal engineering, is governed by the nature and directionality of intermolecular interactions. rsc.org The structural motifs within this compound make it a prime candidate for the rational design of crystalline architectures through directed assembly. The key intermolecular interactions that would be expected to play a role in the crystal packing of this molecule are hydrogen bonds, π-π stacking, and halogen bonds.

A study of multi-substituted benzaldehyde (B42025) derivatives has shown that weak C–H⋯O hydrogen bonds involving the carbonyl group are significant in the formation of supramolecular networks. rsc.org In the case of this compound, both the benzoyl and aldehyde carbonyl oxygens can act as acceptors for hydrogen bonds from neighboring molecules.

Furthermore, the chlorine atom can participate in halogen bonding, where it acts as an electrophilic region that can interact with a nucleophilic site on an adjacent molecule. rsc.org This type of interaction is highly directional and can be a powerful tool for controlling the assembly of molecules in the solid state. The interplay of these various non-covalent interactions would lead to a well-defined three-dimensional structure.

Below is a table summarizing the potential intermolecular interactions involving this compound that are critical for directed assembly in crystalline solids.

Interaction TypeDonorAcceptorSignificance in Crystal Packing
Hydrogen Bond C-HO=C (Benzoyl or Aldehyde)Formation of chains and networks
π-π Stacking Phenyl RingPhenyl RingStabilization of layered structures
Halogen Bond C-ClNucleophilic atom (e.g., O)Directional control of assembly
C-H···π C-HPhenyl RingContribution to overall stability

The rational control of these interactions through synthetic modification of the benzaldehyde scaffold is a key strategy in the development of new crystalline materials with desired properties.

Future Research Directions and Emerging Paradigms for 2 Benzoyl 5 Chlorobenzaldehyde Studies

Integration with Automated Synthesis and Artificial Intelligence in Reaction Design

Artificial Intelligence in Retrosynthesis: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. youtube.comwiley.com For a molecule such as 2-Benzoyl-5-chlorobenzaldehyde, an AI algorithm could suggest multiple retrosynthetic disconnections beyond conventional Friedel-Crafts reactions. These data-driven approaches can identify non-intuitive routes that may offer higher yields or improved selectivity. nih.govchemrxiv.org For instance, an AI might prioritize a late-stage formylation or benzoylation, or suggest a convergent synthesis where two complex fragments are combined, based on predictive models of reaction outcomes.

Automated Synthesis Platforms: Once a synthetic route is designed, automated platforms can execute the multi-step synthesis with high precision and reproducibility. youtube.com These systems, which utilize robotic arms to manage modular continuous-flow reactors, can perform reactions, work-ups, and purifications seamlessly. wiley.com The integration of AI with these robotic systems creates a closed loop where the AI proposes a route, the robot executes it, and analytical data from the experiment is fed back to the AI to refine future predictions. This approach could enable the rapid optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time) for the synthesis of this compound, accelerating the discovery of optimal production methods.

Parameter Traditional Manual Synthesis AI-Integrated Automated Synthesis
Route Design Relies on chemist's experience and literature precedent.Data-driven; proposes multiple novel and optimized routes. nih.gov
Optimization Iterative, time-consuming, and resource-intensive.Rapid, multi-parameter optimization via machine learning algorithms. wiley.com
Execution Manual, subject to human error and variability.Robotic, high-precision, and reproducible execution. youtube.com
Data Capture Manual logging; potentially incomplete data.Comprehensive, real-time data collection for model refinement.
Discovery Speed Slow; typically one experiment at a time.High-throughput; enables parallel synthesis and rapid screening.

Advanced Catalytic Systems (e.g., Photocatalysis, Electrocatalysis, Biocatalysis)

Moving beyond traditional thermal catalysis, future studies on this compound will likely explore advanced catalytic systems that offer unique reactivity and improved sustainability.

Photocatalysis: The benzophenone (B1666685) moiety within this compound is itself a well-known photosensitizer. rsc.orgchemrxiv.org This intrinsic property could be harnessed for novel intramolecular or intermolecular transformations under visible light irradiation. semanticscholar.org Future research could explore using the molecule's own benzoyl group to catalyze [2+2] cycloadditions, C-H functionalizations, or energy transfer reactions, potentially leading to the synthesis of complex polycyclic structures. rsc.org This "self-catalysis" would represent a highly atom-economical and innovative synthetic strategy.

Electrocatalysis: Electrosynthesis offers a green and highly tunable alternative for the oxidation and reduction reactions required to synthesize or modify aldehydes and ketones. azom.comresearchgate.net The selective electrocatalytic oxidation of a substituted benzyl (B1604629) alcohol to the corresponding aldehyde, or the hydrogenation of a benzaldehyde (B42025) on a specialized electrode, are promising routes. acs.orgmdpi.com For this compound, electrocatalysis could be investigated for the final formylation step or for subsequent transformations of the aldehyde group, avoiding harsh chemical oxidants or reductants and operating at ambient temperature and pressure. rsc.org

Biocatalysis: The use of enzymes in organic synthesis provides unparalleled selectivity under mild, aqueous conditions. Research could focus on screening or engineering enzymes, such as ketoreductases or alcohol oxidases, for the synthesis and transformation of this compound. nih.gov A biocatalytic approach could, for example, enable the enantioselective reduction of the ketone or aldehyde group, a transformation that is challenging to achieve with conventional chemical methods. chimia.chresearchgate.net This would open pathways to chiral derivatives with potential applications in pharmaceuticals and materials science. nih.gov

Catalytic System Potential Application for this compound Key Advantages
Photocatalysis Utilizing the intrinsic benzophenone moiety as a photosensitizer for C-C bond formation or C-H activation. rsc.orgAccess to unique excited-state reactivity; use of light as a traceless reagent.
Electrocatalysis Green synthesis via selective oxidation of a precursor alcohol or reduction of the carbonyl groups. azom.comacs.orgAvoids stoichiometric chemical reagents; high tunability via electrode potential.
Biocatalysis Enantioselective reduction of the ketone or aldehyde; regioselective transformations. nih.govnih.govHigh stereoselectivity; mild, environmentally benign reaction conditions.

Novel Synthetic Route Discovery through Data-Driven Approaches

Data-driven methodologies are not only for optimizing known reactions but also for discovering fundamentally new synthetic routes. By analyzing patterns in vast reaction networks, machine learning algorithms can identify unprecedented transformations that a human chemist might overlook. nih.gov For a molecule like this compound, this could lead to the development of syntheses that circumvent multi-step sequences involving protecting groups or harsh reagents. A data-driven approach might identify a novel one-pot procedure or a catalytic C-H activation/coupling strategy that directly assembles the core structure from simpler, readily available feedstocks. nih.gov

Sustainable and Atom-Economical Transformations

A central theme of modern chemical research is the adherence to the principles of green chemistry, with a strong emphasis on atom economy. rsc.org The traditional synthesis of diaryl ketones often involves Friedel-Crafts acylation, a reaction notorious for its poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) and the generation of significant waste. organic-chemistry.orgsavemyexams.com

Future research on this compound will undoubtedly focus on developing more sustainable and atom-economical synthetic methods. This includes:

Catalytic Friedel-Crafts Reactions: Replacing stoichiometric Lewis acids with catalytic amounts of recyclable solid acids or other heterogeneous catalysts.

C-H Functionalization: Directly coupling an aryl C-H bond with an acylating agent, which would eliminate the need for pre-functionalized starting materials and reduce waste streams. nih.gov

Carbonylative Coupling Reactions: Developing methods that use a carbon monoxide source to construct the ketone functionality, which can offer high atom economy. scribd.comresearchgate.net

A comparative analysis highlights the potential benefits of these modern approaches over classical methods.

Synthetic Route Reaction Type Key Reagents Atom Economy Sustainability Issues
Traditional Route Friedel-Crafts AcylationAcyl Chloride, AlCl₃ (stoichiometric)LowLarge amounts of corrosive, hazardous waste (e.g., hydrated AlCl₃). organic-chemistry.org
Emerging Route Catalytic C-H ArylationAryl Halide, Pd Catalyst, BaseModerate to HighUse of precious metal catalysts; requires optimization for catalyst recycling. nih.gov
Future Paradigm Direct C-H CarbonylationAryl Precursor, CO source, CatalystHighRequires efficient and selective catalysts; may involve high-pressure equipment. researchgate.net

By pursuing these advanced research directions, the scientific community can unlock more efficient, selective, and environmentally responsible methods for synthesizing this compound and its derivatives, paving the way for their potential application in various fields of chemical science.

Q & A

Basic: What are the common synthetic routes for 2-Benzoyl-5-chlorobenzaldehyde, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation, where 5-chlorobenzaldehyde reacts with benzoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Key parameters include:

  • Catalyst loading : Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic substitution .
  • Temperature : Reactions are conducted at 0–5°C to minimize side products like polysubstituted derivatives .
  • Solvent : Anhydrous dichloromethane or nitrobenzene enhances electrophile stability .
    Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Analytical techniques include:

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with the aldehyde proton at δ 10.2–10.4 ppm. Chlorine substitution deshields adjacent protons, causing downfield shifts .
    • ¹³C NMR : The benzoyl carbonyl carbon resonates at δ 190–195 ppm .
  • IR Spectroscopy : Strong C=O stretches (benzoyl: ~1680 cm⁻¹; aldehyde: ~1700 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (m/z ~244) and fragmentation patterns (e.g., loss of CO from benzoyl group) validate the structure .

Advanced: How can regioselectivity challenges in Friedel-Crafts acylation be addressed?

Answer:
Competing para/ortho substitution in the chlorobenzaldehyde substrate is mitigated by:

  • Directing group modulation : The electron-withdrawing chlorine substituent directs acyl groups to the meta position. Steric hindrance from the benzoyl group further reduces ortho substitution .
  • Catalyst choice : FeCl₃ or BF₃·Et₂O may improve selectivity over AlCl₃ in polar aprotic solvents .
  • Kinetic control : Short reaction times (1–2 hr) and low temperatures favor the desired mono-acylated product .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:
Discrepancies in NMR or IR data often arise from solvent effects or impurities. To validate results:

  • Cross-reference databases : Compare with high-purity samples from PubChem or NIST spectra .
  • Decoupling experiments : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups from quaternary carbons .
  • Control experiments : Re-run syntheses with rigorously dried solvents to exclude hydrate or dimer formation .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the aldehyde group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzoyl moiety .
  • Incompatibilities : Avoid contact with strong bases or reducing agents, which may reduce the aldehyde to a primary alcohol .

Advanced: What strategies improve yield in nucleophilic substitution reactions involving this compound?

Answer:
Low yields in SNAr (nucleophilic aromatic substitution) reactions are addressed by:

  • Activating groups : Introduce electron-withdrawing substituents (e.g., nitro) to enhance leaving-group displacement .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hr to 30 min) and improves homogeneity .
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems to stabilize intermediates .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation risk) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational methods aid in predicting reactivity or spectroscopic properties?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
  • IR/Raman simulations : Gaussian software models vibrational modes to assign experimental peaks .
  • Molecular docking : Screen for bioactivity by simulating interactions with target enzymes .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoyl-5-chlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Benzoyl-5-chlorobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.